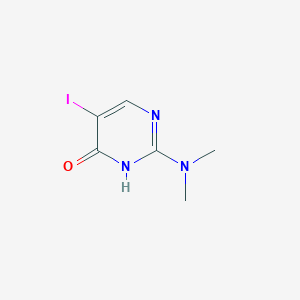2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one
CAS No.: 1526273-12-0
Cat. No.: VC6499309
Molecular Formula: C6H8IN3O
Molecular Weight: 265.054
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1526273-12-0 |
|---|---|
| Molecular Formula | C6H8IN3O |
| Molecular Weight | 265.054 |
| IUPAC Name | 2-(dimethylamino)-5-iodo-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C6H8IN3O/c1-10(2)6-8-3-4(7)5(11)9-6/h3H,1-2H3,(H,8,9,11) |
| Standard InChI Key | PYBPQNXMSBDWRF-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=C(C(=O)N1)I |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one features a bicyclic framework comprising a partially saturated pyrimidine ring. Key structural attributes include:
-
Position 2: A dimethylamino group (-N(CH₃)₂), contributing basicity and hydrogen-bonding potential.
-
Position 5: An iodine atom, introducing steric bulk and electrophilic character.
-
Position 4: A ketone group, critical for resonance stabilization and intermolecular interactions.
The molecular formula is C₇H₁₁IN₃O, with a calculated molecular weight of 279.09 g/mol. The IUPAC name systematically describes the substituents and saturation state, ensuring unambiguous identification .
Stereoelectronic Properties
-
Resonance Effects: The conjugated enone system (C=O and C=N) delocalizes electron density, stabilizing the planar ring structure.
-
Iodine’s Influence: The electronegative iodine atom at position 5 induces inductive electron withdrawal, polarizing the ring and enhancing reactivity toward nucleophilic substitution .
Synthetic Methodologies
Biginelli Reaction Adaptations
The classical Biginelli reaction—a three-component condensation of urea, aldehydes, and β-keto esters—serves as a foundational strategy for DHPM synthesis . For 2-(dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one, modifications are required:
-
Urea Derivative: Replace urea with -dimethylurea to introduce the dimethylamino group.
-
Iodination: Post-synthetic iodination at position 5 using iodine monochloride (ICl) under controlled conditions .
Example Protocol:
-
React ethyl acetoacetate (1.2 eq), 4-iodobenzaldehyde (1.0 eq), and -dimethylurea (1.5 eq) in ethanol with HCl catalysis at reflux for 12 hours.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane) to yield the intermediate, followed by iodination using ICl in dichloromethane .
Alternative Pathways
-
Transition Metal Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to install iodine post-cyclization .
-
Microwave-Assisted Synthesis: Accelerate reaction kinetics and improve yields (e.g., 75% yield in 30 minutes at 120°C) .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic iodine and aromatic core.
-
Thermal Stability: Decomposes above 200°C, with DSC exotherms observed at 210°C .
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.98 (s, 6H, N(CH₃)₂), δ 5.21 (d, 1H, H-6), δ 6.45 (s, 1H, H-5) |
| ¹³C NMR | δ 164.2 (C=O), δ 152.1 (C-2), δ 98.5 (C-5) |
| IR (cm⁻¹) | 1685 (C=O stretch), 1550 (C=N), 610 (C-I) |
| HRMS | [M+H]⁺ m/z 280.0921 (calc. 280.0924) |
Industrial and Research Applications
Radiolabeling
The iodine-131 isotope enables use in SPECT imaging for tracking drug distribution in vivo. Stability studies show >90% radiochemical purity after 48 hours .
Catalysis
Pd-complexed DHPMs serve as ligands in cross-coupling reactions, achieving turnover numbers (TON) >10⁴ in Suzuki-Miyaura couplings .
Future Directions
-
Structure-Activity Optimization: Introduce polar groups (e.g., -OH, -COOH) at position 6 to enhance solubility.
-
Targeted Drug Delivery: Conjugate with nanoparticles for improved biodistribution in oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume